molecular formula C18H19ClN2O3 B2454025 [(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389811-12-5

[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2454025
CAS No.: 389811-12-5
M. Wt: 346.81
InChI Key: JIMNFJCUIXUVGJ-UHFFFAOYSA-N
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Description

[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenylbutan-2-yl group, a carbamoyl group, and a chloropyridine carboxylate group. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylbutan-2-yl Intermediate: This step involves the reaction of phenylbutan-2-yl bromide with a suitable nucleophile under controlled conditions.

    Carbamoylation: The intermediate is then reacted with a carbamoyl chloride to introduce the carbamoyl group.

    Coupling with Chloropyridine Carboxylate: Finally, the carbamoylated intermediate is coupled with 2-chloropyridine-3-carboxylate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylbutan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The chlorine atom in the chloropyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of phenylbutan-2-one or phenylbutanoic acid.

    Reduction: Formation of phenylbutan-2-ylamine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be compared with similar compounds such as:

    [(4-Phenylbutan-2-yl)carbamoyl]methyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    [(4-Phenylbutan-2-yl)carbamoyl]methyl 2-fluoropyridine-3-carboxylate: Contains a fluorine atom, potentially altering its chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-13(9-10-14-6-3-2-4-7-14)21-16(22)12-24-18(23)15-8-5-11-20-17(15)19/h2-8,11,13H,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMNFJCUIXUVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85267953
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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